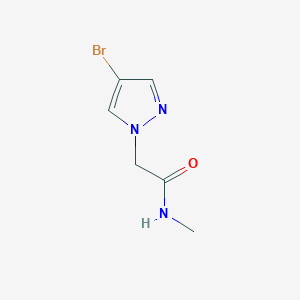

2-(4-Bromo-1H-pyrazol-1-YL)-N-methylacetamide

Vue d'ensemble

Description

2-(4-Bromo-1H-pyrazol-1-YL)-N-methylacetamide is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a bromine atom at the 4-position and a methylacetamide group makes this compound unique and potentially useful in various scientific applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-1H-pyrazol-1-YL)-N-methylacetamide typically involves the reaction of 4-bromo-1H-pyrazole with N-methylacetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Bromo-1H-pyrazol-1-YL)-N-methylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

Substitution: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium carbonate (K2CO3) and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products Formed

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of amines or other reduced forms.

Substitution: Formation of substituted pyrazoles with various functional groups.

Applications De Recherche Scientifique

2-(4-Bromo-1H-pyrazol-1-YL)-N-methylacetamide has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mécanisme D'action

The mechanism of action of 2-(4-Bromo-1H-pyrazol-1-YL)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The bromine atom and the pyrazole ring play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(4-Bromo-1H-pyrazol-1-yl)aniline

- 2-(4-Bromo-1H-pyrazol-1-yl)ethanol

- 4-Bromo-1H-pyrazole

Uniqueness

2-(4-Bromo-1H-pyrazol-1-YL)-N-methylacetamide is unique due to the presence of the N-methylacetamide group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Activité Biologique

2-(4-Bromo-1H-pyrazol-1-YL)-N-methylacetamide is an organic compound characterized by a brominated pyrazole moiety and an N-methylacetamide functional group, with the molecular formula C6H8BrN3O and a molecular weight of 218.05 g/mol. This compound has garnered attention for its potential biological activities, particularly in pharmacology, where it may exhibit anti-inflammatory, analgesic, and antimicrobial properties due to its structural characteristics.

Structural Features

The compound consists of a pyrazole ring substituted at the 4-position with a bromine atom, which enhances its lipophilicity and bioavailability. The presence of the N-methylacetamide group further contributes to its chemical reactivity and potential biological efficacy.

| Feature | Description |

|---|---|

| Molecular Formula | C6H8BrN3O |

| Molecular Weight | 218.05 g/mol |

| Key Functional Groups | Brominated pyrazole, N-methylacetamide |

Pharmacological Properties

Research indicates that compounds containing pyrazole rings often exhibit a range of biological activities. For this compound, preliminary studies suggest:

- Anti-inflammatory Effects : The compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.

- Analgesic Properties : Similar compounds have shown analgesic effects in various studies, indicating potential applications in pain management.

- Antimicrobial Activity : Pyrazole derivatives are known for their antimicrobial properties, which could be relevant for this compound as well.

Despite the promising indications of biological activity, comprehensive scientific literature detailing the specific mechanisms of action for this compound is currently limited.

The mechanism of action for this compound likely involves interactions with specific molecular targets such as enzymes or receptors. The bromine atom and the pyrazole ring are crucial for its binding affinity and biological activity. Further detailed studies are needed to elucidate these interactions fully.

Case Studies and Research Findings

While direct studies on this compound are sparse, related research on pyrazole derivatives provides insights into potential applications:

- Anti-inflammatory Studies : Research has shown that certain pyrazole derivatives exhibit significant inhibitory activity against pro-inflammatory cytokines like TNF-α and IL-6. For instance, compounds similar in structure demonstrated inhibitory effects ranging from 61% to 93% at concentrations comparable to standard anti-inflammatory drugs .

- Enzyme Inhibition : Molecular docking studies on related compounds suggest effective binding to specific enzymes or receptors, influencing their activity. Such findings underscore the importance of further investigating the binding affinities of this compound.

- Antimicrobial Activity : Other pyrazole derivatives have been tested against various bacterial strains, showing promising results. For example, compounds with similar functionalities have demonstrated significant antibacterial activity against E. coli and S. aureus, indicating that this compound may also possess similar properties .

Future Research Directions

Given the structural uniqueness of this compound, future research should focus on:

- Synthesis and Characterization : Developing robust synthetic pathways to produce this compound efficiently.

- In vitro and In vivo Studies : Conducting detailed biological assays to evaluate its pharmacological effects systematically.

- Mechanistic Studies : Investigating the specific molecular targets and pathways that this compound interacts with to understand its biological effects better.

Propriétés

IUPAC Name |

2-(4-bromopyrazol-1-yl)-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3O/c1-8-6(11)4-10-3-5(7)2-9-10/h2-3H,4H2,1H3,(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWHACBMAWLNUBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CN1C=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00598856 | |

| Record name | 2-(4-Bromo-1H-pyrazol-1-yl)-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1179904-89-2 | |

| Record name | 2-(4-Bromo-1H-pyrazol-1-yl)-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.